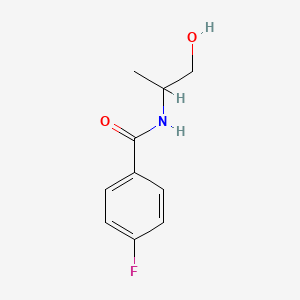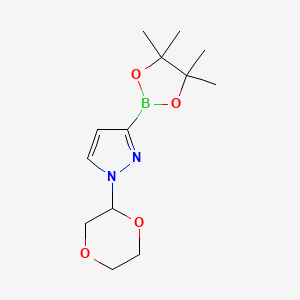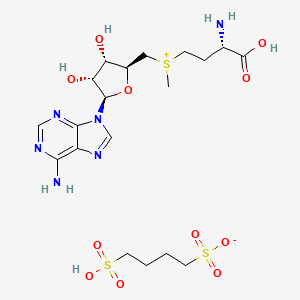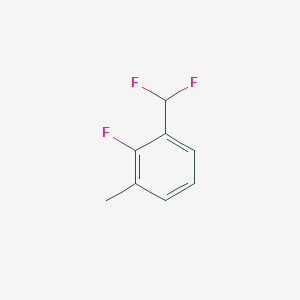
3-Ethynyl-5-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-5-isopropylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position and an isopropyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions can yield 3-isopropylpyridine . Subsequently, the ethynylation of 3-isopropylpyridine can be performed using ethynylating agents such as acetylene or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is a common method for synthesizing this compound on an industrial scale .
化学反応の分析
Types of Reactions: 3-Ethynyl-5-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-Ethynyl-5-isopropylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethynyl-5-isopropylpyridine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
3-Ethynylpyridine: Similar structure but lacks the isopropyl group.
3-Isopropylpyridine: Similar structure but lacks the ethynyl group.
3,5-Lutidine: Contains two methyl groups instead of ethynyl and isopropyl groups.
Uniqueness: 3-Ethynyl-5-isopropylpyridine is unique due to the presence of both ethynyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3-ethynyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-10(8(2)3)7-11-6-9/h1,5-8H,2-3H3 |
InChIキー |
XWHDUCLGEZJOLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


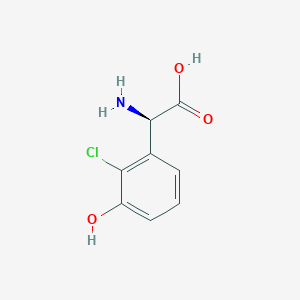

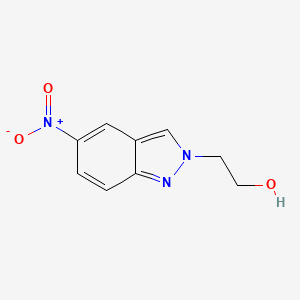
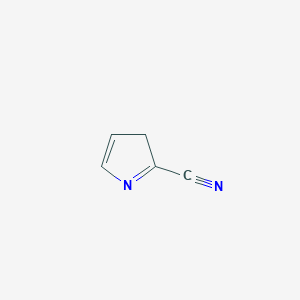
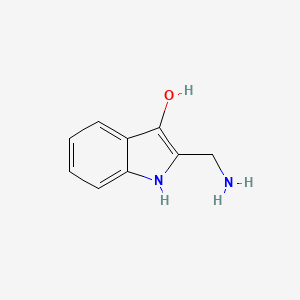

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
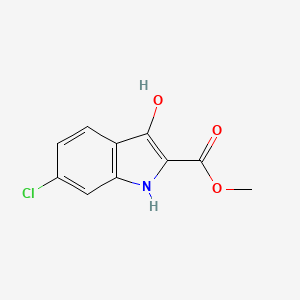
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
